4-Chloro-2-ethyl-6-nitroquinoline

Medicinal Chemistry Drug Design Physicochemical Properties

Medicinal chemistry projects often stall when seeking a quinoline scaffold with orthogonal reactivity. 4-Chloro-2-ethyl-6-nitroquinoline (CAS 1432681-73-6) solves this with precisely positioned 4-Cl (SNAr), 6-NO₂ (reduction), and 2-ethyl substituents, enabling sequential functionalization for kinase inhibitor and antimalarial SAR. - LogP 3.51: optimal lipophilicity balance vs. 2-methyl analog (ΔLogP ≈ 0.5). - DEL-compatible: 3 diversity points in a single coupling under aqueous conditions. - ≥95% purity, distinct chromatographic profile ensures batch-to-batch reproducibility.

Molecular Formula C11H9ClN2O2
Molecular Weight 236.65 g/mol
CAS No. 1432681-73-6
Cat. No. B1431829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-ethyl-6-nitroquinoline
CAS1432681-73-6
Molecular FormulaC11H9ClN2O2
Molecular Weight236.65 g/mol
Structural Identifiers
SMILESCCC1=CC(=C2C=C(C=CC2=N1)[N+](=O)[O-])Cl
InChIInChI=1S/C11H9ClN2O2/c1-2-7-5-10(12)9-6-8(14(15)16)3-4-11(9)13-7/h3-6H,2H2,1H3
InChIKeyDVALUKKAYGDHNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2-ethyl-6-nitroquinoline: Procurement-Ready Profile


4-Chloro-2-ethyl-6-nitroquinoline (CAS 1432681-73-6) is a heterocyclic aromatic compound belonging to the quinoline family, characterized by a chlorine atom at position 4, an ethyl group at position 2, and a nitro group at position 6 of the fused bicyclic ring system . With a molecular formula of C11H9ClN2O2 and a molecular weight of 236.65 g/mol, this compound serves as a versatile small-molecule scaffold in medicinal chemistry and organic synthesis, where its three distinct substituents enable sequential functionalization for the construction of complex quinoline-based libraries .

4-Chloro-2-ethyl-6-nitroquinoline: Why Substitution Fails


Although the quinoline scaffold hosts numerous commercially available building blocks, the precise positioning of the 4-chloro, 2-ethyl, and 6-nitro substituents on 4-chloro-2-ethyl-6-nitroquinoline creates a unique electronic and steric environment that is not replicated by its closest analogs . Substituting the 2-ethyl group for a 2-methyl group (as in 4-chloro-2-methyl-6-nitroquinoline) reduces lipophilicity (ΔLogP ≈ 0.5) and alters steric profile, while omitting the 6-nitro group (as in 4-chloro-2-ethylquinoline) removes the strong electron-withdrawing effect that activates the 4-position for nucleophilic aromatic substitution (SNAr) . These differences translate into divergent reactivity, downstream coupling efficiency, and ultimately the properties of final lead compounds—making generic substitution chemically unfeasible for projects targeting specific structure-activity relationship (SAR) outcomes.

Quantitative Evidence: 4-Chloro-2-ethyl-6-nitroquinoline vs. Analogs


Lipophilicity: 2-Ethyl vs. 2-Methyl Effect

The target compound exhibits a calculated LogP of 3.51, which is 0.52 log units higher than its closest analog, 4-chloro-2-methyl-6-nitroquinoline (ACD/LogP = 2.99) . This difference arises from the replacement of the methyl group at position 2 with an ethyl group, increasing hydrophobic surface area. In drug discovery, a ΔLogP of 0.5 can significantly alter membrane permeability, plasma protein binding, and off-target promiscuity, making the 2-ethyl variant preferable when a higher degree of lipophilicity is desired without introducing additional heteroatoms.

Medicinal Chemistry Drug Design Physicochemical Properties

SNAr Activation: Nitro vs. Non-Nitro Analog

The presence of the 6-nitro group in the target compound (Hammett σp = 0.78) significantly enhances the electrophilicity at C-4, facilitating SNAr reactions compared to the non-nitro analog, 4-chloro-2-ethylquinoline (no electron-withdrawing group on benzene ring) . Literature on analogous systems (4-chloro-6-nitroquinoline) confirms that the nitro group activates the 4-position for amine displacement, with reactions proceeding under milder conditions (room temperature to 60°C) vs. non-nitrated quinolines that require elevated temperatures (>100°C) . This translates into higher synthetic efficiency and reduced by-product formation when using the target compound as an electrophilic partner.

Organic Synthesis SNAr Reactivity Building Block Utility

Molecular Size Comparison: 2-Ethyl vs. Core Scaffold

With a molecular weight of 236.65 g/mol, the target compound is 28.05 g/mol heavier than 4-chloro-6-nitroquinoline (MW 208.60 g/mol) due to the 2-ethyl substituent [1]. This additional mass falls within the preferred range for fragment elaboration (ΔMW < 50), while providing a synthetic handle (the ethyl group) that can be further functionalized or used to modulate steric bulk. The ethyl group also introduces an additional freely rotatable bond (C–C), which can influence conformational entropy and target binding kinetics compared to the simpler 4-chloro-6-nitroquinoline scaffold.

Fragment-Based Drug Discovery Lead Optimization Chemical Space

Availability and Cost: Research vs. Bulk Supply

The target compound is offered at a premium price point (€8.84/mg at 25 mg scale) from specialty suppliers, reflecting its status as a non-commodity building block typically procured for focused library synthesis or late-stage lead optimization . In contrast, the simpler analog 4-chloro-2-methyl-6-nitroquinoline is priced at approximately €5.32/mg (assuming 1 g quantity), indicating broader availability . This cost differential signals that the 2-ethyl compound is positioned for high-value, small-scale medicinal chemistry campaigns where specific substitution patterns are critical, rather than for milligram-scale library production.

Procurement Research Supply Chain Cost Analysis

4-Chloro-2-ethyl-6-nitroquinoline: Priority Applications


Kinase Inhibitor SAR Scaffold

The intermediate lipophilicity (LogP 3.51) and dual activation sites (4-Cl for SNAr, 6-NO₂ for reduction) make this compound an ideal starting point for generating substituted 4-amino-6-aminoquinoline derivatives, a privileged chemotype in kinase inhibitor design . The 2-ethyl group probes a hydrophobic pocket that the 2-methyl analog (LogP 2.99) may not adequately fill, while avoiding the excessive lipophilicity (>3.8) of the non-nitrated analog that could lead to poor solubility .

Antimalarial Lead Optimization: Late-Stage Diversification

The 4-chloro-6-nitroquinoline core is a recognized precursor in antimalarial chemistry . The 2-ethyl substituent provides a handle for fine-tuning antiplasmodial activity and resistance profiles, as SAR studies on quinoline antimalarials have demonstrated that 2-position alkyl chain length directly impacts heme binding and parasite clearance . The target compound allows exploration of 2-ethyl SAR without requiring de novo core synthesis.

DNA-Encoded Library (DEL) Building Block Synthesis

The orthogonal reactivity of the 4-Cl and 6-NO₂ groups enables sequential functionalization under DNA-compatible conditions (aqueous, mild pH, room temperature), as required for DEL synthesis . The compound's unique substitution pattern introduces three points of diversity in a single coupling step, maximizing library complexity per synthetic cycle compared to simpler 4-chloro-6-nitroquinoline scaffolds .

Analytical Reference Standard for Nitroquinoline QC

Given its defined purity (≥95%) and distinct chromatographic profile relative to regioisomers (e.g., 2-chloro-4-ethyl-6-nitroquinoline), this compound can serve as a system suitability standard for HPLC and LC-MS methods used to resolve substituted quinolines in reaction monitoring . The ethyl group increases retention time predictability over the methyl analog in reversed-phase chromatography .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-2-ethyl-6-nitroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.